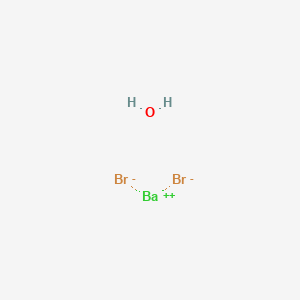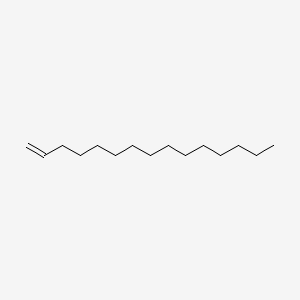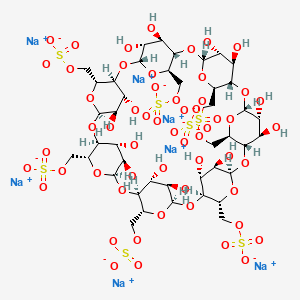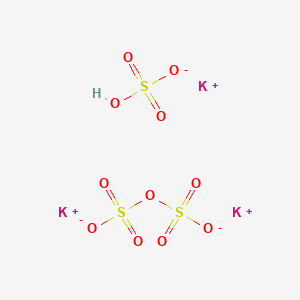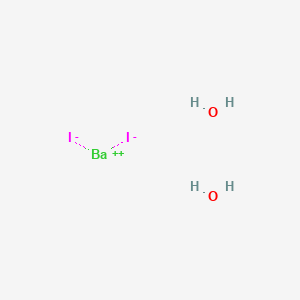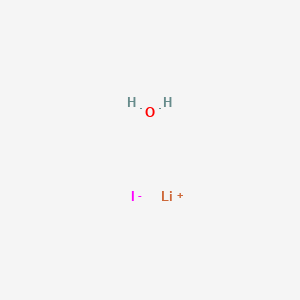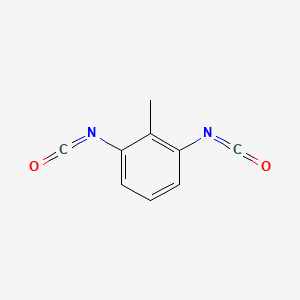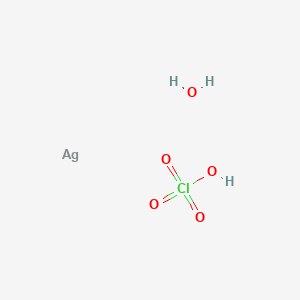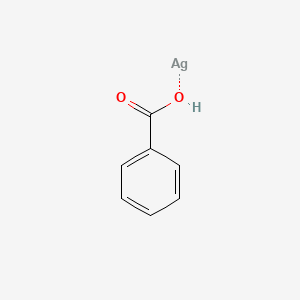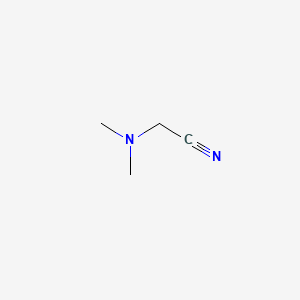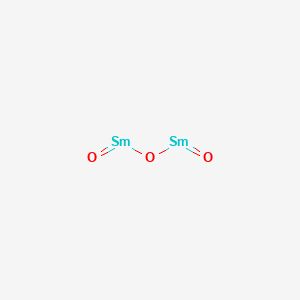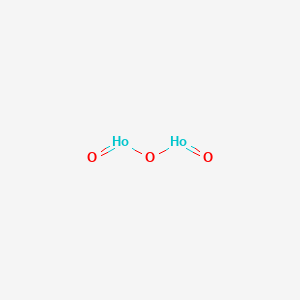![molecular formula C8H13NO2 B7799479 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 39669-35-7](/img/structure/B7799479.png)
2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid
描述
2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic amino acid with the molecular formula C8H13NO2 . This compound is known for its unique structure, which includes a bicyclo[2.2.1]heptane ring system.
作用机制
Target of Action
The primary target of 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid, also known as 2-Amino-2-norbornanecarboxylic acid, is the glutamate dehydrogenase (GDH) . GDH is a mitochondrial enzyme that plays a crucial role in insulin secretion . The compound also targets the system L amino acid transporters .
Mode of Action
This compound acts as an activator of GDH . It also functions as an inhibitor of system L amino acid transporters , blocking the transport of nonpolar amino acids across cell membranes .
Biochemical Pathways
The compound’s action on GDH and system L amino acid transporters affects the amino acid metabolism and insulin secretion pathways . By activating GDH, it enhances the formation of glutamate . As an inhibitor of amino acid transporters, it disrupts the transport of nonpolar amino acids across cell membranes .
Result of Action
The activation of GDH by this compound leads to an increase in glutamate formation . Its inhibition of system L amino acid transporters disrupts the transport of nonpolar amino acids across cell membranes . These actions can enhance the anti-tumor activity of certain drugs and affect insulin secretion .
生化分析
Biochemical Properties
2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid is a Na(+)-independent system L specific substrate . It interacts with GDH, which catalyzes the interconversion of glutamate and the tricarboxylic acid (TCA) cycle intermediate α-ketoglutarate . This interaction plays a crucial role in the regulation of insulin secretion in pancreatic β-cells .
Cellular Effects
In cellular processes, this compound has been shown to influence cell function significantly. It has been observed to block high-glucose-induced reduction in glucose-stimulated insulin secretion (GSIS) and the high-glucose/palmitate-induced reduction in insulin gene expression in INS-1 cells . It also significantly reduces high-glucose/palmitate-induced INS-1 cell death .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its activation of GDH. This activation increases the oxidative deamination of glutamate , which in turn influences insulin secretion .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. Long-term treatment with this compound has been shown to lower blood glucose and improve β-cell integrity in db/db mice .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in diabetic db/db mice, treatment with this compound improved glucose tolerance and insulin secretion .
Metabolic Pathways
This compound is involved in the metabolic pathway of the TCA cycle through its interaction with GDH . This interaction influences the interconversion of glutamate and α-ketoglutarate .
Transport and Distribution
It is known to be a Na(+)-independent system L specific substrate , suggesting it may interact with specific transporters.
Subcellular Localization
The subcellular localization of this compound is also yet to be fully determined. Given its role as an activator of the mitochondrial enzyme GDH , it is likely that it is localized within the mitochondria of cells.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid typically involves the following steps:
Cyclization Reaction: The formation of the bicyclo[2.2.1]heptane ring system is achieved through a cyclization reaction involving suitable precursors.
Amination: Introduction of the amino group at the 2-position is carried out using amination reactions.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions.
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability .
化学反应分析
Types of Reactions: 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the bicyclic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products:
Oxidation: Oxo derivatives.
Reduction: Amine derivatives.
Substitution: Functionalized bicyclic compounds.
科学研究应用
2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in amino acid transport and metabolism.
Medicine: Research explores its potential as an inhibitor of specific enzymes and transporters, making it a candidate for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
相似化合物的比较
2-Amino-2-norbornanecarboxylic acid: Shares a similar bicyclic structure but differs in the position of functional groups.
1-Aminobicyclo[2.2.2]octane-2-carboxylic acid: Another bicyclic amino acid with a different ring system.
Uniqueness: 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid is unique due to its specific ring structure and functional group positioning, which confer distinct chemical and biological properties .
属性
IUPAC Name |
2-aminobicyclo[2.2.1]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c9-8(7(10)11)4-5-1-2-6(8)3-5/h5-6H,1-4,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPUVBVXDFRDIPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10942624 | |
| Record name | 2-Aminonorbornane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10942624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20448-79-7, 39669-35-7 | |
| Record name | 2-Aminobicyclo(2,2,1)heptane-2-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020448797 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo(2.2.1)heptane-2-carboxylic acid, 2-amino-, endo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039669357 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Aminonorbornane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10942624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does BCH interact with its target and what are the downstream effects?
A1: BCH primarily targets System L amino acid transporters, specifically competing with large neutral amino acids like leucine for binding sites on these transporters [, , , ]. This competitive inhibition disrupts the normal uptake of essential amino acids like leucine, potentially impacting downstream processes such as protein synthesis, cellular metabolism, and insulin release [, , ].
Q2: Does BCH affect insulin release?
A2: BCH exhibits a complex effect on insulin release. While it initially stimulates insulin release and 32P efflux, likely due to its interaction with glutamate dehydrogenase, prolonged exposure leads to severe and irreversible inhibition of insulin output []. This dual effect might be attributed to BCH's influence on endogenous amino and fatty acid catabolism.
Q3: Can BCH influence glutamate metabolism in cells?
A3: Yes, BCH can activate glutamate dehydrogenase (GDH) [, , , ]. This activation can impact glutamate metabolism, potentially leading to increased ammonia production in certain cell types like renal cells [].
Q4: What is the molecular formula and weight of BCH?
A4: The molecular formula of BCH is C8H13NO2, and its molecular weight is 155.20 g/mol.
Q5: Is there spectroscopic data available for BCH?
A5: While the provided research excerpts do not offer specific spectroscopic data, characterization likely involves techniques like NMR spectroscopy and mass spectrometry. Refer to chemical databases or publications focusing on BCH synthesis for detailed spectroscopic information [].
Q6: Is there information about BCH's performance and applications under various conditions?
A6: The provided research focuses on BCH's biological activity and transport characteristics. Information on its material compatibility and stability under diverse conditions requires further investigation.
Q7: Does BCH possess catalytic properties?
A7: BCH itself is not known to exhibit catalytic activity. Its role lies in influencing enzymatic activities, like activating glutamate dehydrogenase, rather than directly catalyzing reactions.
Q8: Are there any computational studies on BCH?
A8: While the provided research doesn't detail computational studies, computational chemistry techniques like molecular docking and QSAR modeling can be employed to explore BCH's interactions with transporters and predict the activity of its analogues.
Q9: How do structural modifications of BCH impact its activity and selectivity?
A9: Studies using a higher homologue of BCH, 2-aminobicyclo[3.2.1]octane-2-carboxylic acid (ABOCA), demonstrated greater affinity for System L compared to BCH itself []. This suggests that modifications to the bicyclic ring structure can influence the compound's affinity for amino acid transporters.
Q10: What is known about BCH's stability and formulation strategies?
A10: The provided research excerpts primarily focus on BCH's biological activity and transport. Further investigation is required to determine its stability under various conditions and explore potential formulation strategies for improved solubility or bioavailability.
Q11: What cell-based assays and animal models have been used to study BCH?
A13: BCH's impact on amino acid transport has been extensively studied in various cell-based assays, including isolated pancreatic islets [, , ], rat hepatocytes [], human melanoma cells [], and Xenopus oocytes [, , ]. Animal models, particularly rats, have been employed to investigate its effects on blood-brain barrier transport [, ] and renal ammoniagenesis [].
Q12: Is there evidence of resistance mechanisms to BCH?
A12: The provided research does not offer information on specific resistance mechanisms to BCH. As a competitive inhibitor of amino acid transporters, potential resistance could arise from transporter mutations or upregulation.
Q13: What is the safety profile of BCH?
A13: Information regarding BCH's toxicity and safety profile is limited in the provided research. Standard toxicological studies are necessary to determine potential adverse effects.
Q14: Are there strategies to improve BCH delivery to specific targets?
A14: The provided research focuses on BCH's use as a research tool rather than a therapeutic agent. Therefore, strategies for targeted delivery are not discussed.
Q15: What analytical methods are used to characterize and quantify BCH?
A18: Common analytical techniques like high-performance liquid chromatography (HPLC) [, ], potentially coupled with mass spectrometry, are likely employed for characterizing and quantifying BCH. Radiolabeled forms of BCH using isotopes like tritium ([3H]) or carbon-14 ([14C]) facilitate tracking its uptake and distribution in biological systems [, , , , ].
Q16: What is the environmental impact of BCH?
A16: The provided research does not address the environmental impact of BCH. Ecotoxicological studies are required to assess its potential effects on the environment.
Q17: What is known about the dissolution and solubility of BCH?
A17: The provided research primarily focuses on BCH's biological activity and does not detail its dissolution and solubility characteristics. These properties might vary depending on the media and conditions.
Q18: What quality control measures are associated with BCH?
A18: As BCH is primarily a research chemical, information on specific quality control measures during large-scale manufacturing is limited in the provided research. General practices for chemical synthesis and handling would apply.
Q19: Is BCH known to elicit immune responses?
A19: The research excerpts do not provide information regarding BCH's immunogenicity. Further investigation is needed to understand its potential to induce immune responses.
Q20: How does BCH interact with drug transporters?
A24: BCH's primary mode of action involves interaction with amino acid transporters, specifically System L [, , , ]. It competitively inhibits the transport of large neutral amino acids by these transporters.
Q21: Does BCH influence drug-metabolizing enzymes?
A21: The provided research primarily focuses on BCH's interaction with amino acid transport systems and does not provide details about its effects on drug-metabolizing enzymes.
Q22: What is known about BCH's biocompatibility and biodegradability?
A22: The research excerpts mainly focus on BCH's interaction with biological systems in the context of amino acid transport and do not provide detailed information on its biocompatibility or biodegradability.
Q23: Are there alternatives to BCH for studying System L transporters?
A23: Yes, other System L substrates and inhibitors exist, each with its own affinity and selectivity profile. Examples include:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![sodium;(6R,7R)-3-(acetyloxymethyl)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B7799409.png)
